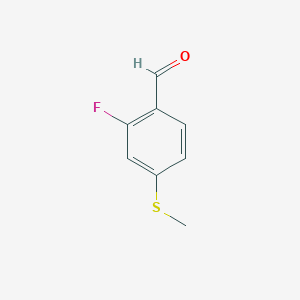

2-Fluoro-4-(methylthio)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLQTWGORARDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of 2-Fluoro-4-(methylthio)benzaldehyde in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a fluorine atom, a methylthio group, and a reactive aldehyde functionality, makes it a versatile intermediate for the construction of complex molecular architectures. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates, while the methylthio group offers a site for further chemical modification. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.

Core Synthesis Strategy: Electrophilic Formylation of 3-Fluorothioanisole

The most direct and logical approach to the synthesis of this compound is the electrophilic formylation of the readily available starting material, 3-fluorothioanisole. In this strategy, a formyl group (-CHO) is introduced onto the aromatic ring through an electrophilic aromatic substitution reaction. The success of this approach hinges on the regioselectivity of the formylation, which is governed by the directing effects of the existing fluorine and methylthio substituents.

Understanding the Directing Effects of Fluoro and Methylthio Groups

In electrophilic aromatic substitution, the fluorine atom is an ortho, para-director, although it is considered a deactivating group due to its strong electron-withdrawing inductive effect (-I).[1][2] However, its ability to donate a lone pair of electrons through resonance (+M effect) directs incoming electrophiles to the ortho and para positions.[1] Conversely, the methylthio group (-SMe) is a moderately activating ortho, para-directing group. Its activating nature stems from the ability of the sulfur atom to donate electron density to the aromatic ring via resonance.

In the case of 3-fluorothioanisole, the primary positions for electrophilic attack are C2, C4, and C6.

-

Position C2: Ortho to both the fluorine and the methylthio group.

-

Position C4: Para to the fluorine and ortho to the methylthio group.

-

Position C6: Para to the methylthio group and meta to the fluorine.

Considering these directing effects, the formylation is anticipated to occur predominantly at the positions activated by both groups. The C2 and C4 positions are activated by the methylthio group, while the C2 and C6 positions are activated by the fluorine atom. The strong activating effect of the methylthio group is expected to be the dominant factor. Therefore, formylation is most likely to occur at the C2 or C6 positions, which are ortho and para to the methylthio group, respectively. Between these two, the C2 position is also ortho to the fluorine, potentially leading to the desired product. Steric hindrance from the fluorine atom at the C4 position may disfavor substitution at that site.

Two classical and highly effective formylation methods for electron-rich aromatic compounds are the Vilsmeier-Haack reaction and the Rieche formylation.

Pathway 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5][6] The resulting electrophilic species, a chloroiminium ion, then attacks the aromatic ring.

Reaction Mechanism

The mechanism involves two key stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich 3-fluorothioanisole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final product, this compound.

Caption: Vilsmeier-Haack Reaction Pathway for the Synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Fluorothioanisole

This protocol is adapted from a general procedure for the Vilsmeier-Haack reaction.[4]

Materials:

-

3-Fluorothioanisole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 3-fluorothioanisole (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

-

Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Pathway 2: The Rieche Formylation

The Rieche formylation is another powerful method for the formylation of electron-rich aromatic compounds.[1][2] This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[7][8]

Reaction Mechanism

The mechanism of the Rieche formylation involves the following steps:

-

Formation of the Electrophile: The Lewis acid (e.g., TiCl₄) coordinates with dichloromethyl methyl ether to generate a highly electrophilic dichloromethyl cation equivalent.

-

Electrophilic Aromatic Substitution: The electron-rich 3-fluorothioanisole attacks the electrophile, leading to the formation of a dichloromethylated intermediate.

-

Hydrolysis: The intermediate is subsequently hydrolyzed during the workup to yield the desired aldehyde.

Caption: Rieche Formylation Pathway for the Synthesis of this compound.

Experimental Protocol: Rieche Formylation of 3-Fluorothioanisole

This protocol is adapted from a well-established procedure for the Rieche formylation of mesitylene.[8]

Materials:

-

3-Fluorothioanisole

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluorothioanisole (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TiCl₄ (1.1 equivalents) to the solution with stirring.

-

To this mixture, add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Comparative Analysis of Synthesis Pathways

| Feature | Vilsmeier-Haack Reaction | Rieche Formylation |

| Reagents | DMF, POCl₃ | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) |

| Electrophilicity | Milder electrophile | Stronger electrophile |

| Reaction Conditions | Generally mild, may require heating | Typically low temperatures (0 °C to RT) |

| Substrate Scope | Excellent for highly electron-rich aromatics | Broad scope for electron-rich aromatics |

| Handling Precautions | POCl₃ is corrosive and moisture-sensitive | TiCl₄ is highly corrosive and reacts violently with water |

| Potential Byproducts | Potential for di-formylation in highly activated systems | Generally good regioselectivity |

Conclusion and Future Perspectives

Both the Vilsmeier-Haack and Rieche formylation reactions represent viable and effective pathways for the synthesis of this compound from 3-fluorothioanisole. The choice between the two methods may depend on the specific laboratory conditions, available reagents, and the desired scale of the reaction. The Rieche formylation, with its typically higher reactivity and often better regioselectivity, may be the preferred method for this particular transformation.

Future research in this area could focus on the development of more sustainable and environmentally friendly formylation methods, such as those employing catalytic amounts of reagents or utilizing greener solvents. Additionally, a detailed investigation into the precise regiochemical outcome of the formylation of 3-fluorothioanisole under various conditions would provide valuable insights for synthetic chemists working in the field of medicinal chemistry and drug discovery.

References

Sources

- 1. synarchive.com [synarchive.com]

- 2. Rieche formylation - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Formylation - Common Conditions [commonorganicchemistry.com]

- 8. Formylation - Rieche Formylation [commonorganicchemistry.com]

An In-depth Technical Guide to 2-Fluoro-4-(methylthio)benzaldehyde: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Substituted benzaldehydes, in particular, are exceptionally versatile intermediates, serving as pivotal building blocks for a vast array of complex molecules.[1][2] This guide focuses on 2-Fluoro-4-(methylthio)benzaldehyde, a compound that marries three key functional motifs: a reactive aldehyde, a metabolically robust fluorine atom, and an electronically significant methylthio group. This unique combination offers a compelling platform for chemists to modulate steric, electronic, and pharmacokinetic properties.

The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3][4] Simultaneously, the methylthio group provides a handle for further synthetic transformations, such as oxidation to the corresponding sulfoxide or sulfone, and influences the electron density of the aromatic ring. This document provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthetic strategies, and potential applications of this compound, tailored for researchers and development professionals.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic aldehyde whose structure is foundational to its chemical behavior.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇FOS

-

Molecular Weight: 170.21 g/mol

Caption: 2D Structure of this compound

Physicochemical Properties

While experimental data for this specific molecule is not widely published, properties can be reliably estimated based on structurally analogous compounds such as 4-(methylthio)benzaldehyde and various fluorobenzaldehydes.[7][8][9]

| Property | Value (with reference to analogous compounds) |

| Appearance | Expected to be a pale yellow liquid or low-melting solid. |

| Boiling Point | Estimated: >200 °C at 760 mmHg. (cf. 4-(Methylthio)benzaldehyde: 86-90°C at 1 mmHg[7]) |

| Melting Point | Data not available. May be a low-melting solid. (cf. 4-(Methylthio)benzaldehyde: 6°C[7]) |

| Density | Estimated: ~1.2 - 1.3 g/mL at 25°C. (cf. 4-(Methylthio)benzaldehyde: 1.144 g/mL[7]) |

| Refractive Index | Estimated: ~1.5 - 1.6 at 20°C. (cf. 4-(Methylthio)benzaldehyde: 1.646[7]) |

| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) and immiscible with water. |

| Flash Point | Estimated: >110 °C (>230 °F). (cf. 4-(Methylthio)benzaldehyde: >110°C[7]) |

Spectroscopic Profile (Predicted)

The structural identification of this compound relies on standard spectroscopic techniques. The following profile is predicted based on characteristic functional group absorptions and data from analogous structures.[10][11][12][13][14]

¹H NMR Spectroscopy

In a CDCl₃ solvent, the proton NMR spectrum is expected to show the following key signals:

-

δ ~10.3 ppm (s, 1H): A sharp singlet corresponding to the highly deshielded aldehyde proton (-CHO).[15]

-

δ ~7.7-7.9 ppm (m, 1H): A multiplet for the aromatic proton ortho to the aldehyde group.

-

δ ~7.0-7.2 ppm (m, 2H): Overlapping multiplets for the remaining two aromatic protons.

-

δ ~2.5 ppm (s, 3H): A sharp singlet for the methyl protons of the thioether group (-SCH₃).[11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display these characteristic resonances:

-

δ ~190 ppm (d): The carbonyl carbon of the aldehyde group, which may show a small coupling to the fluorine atom.[13]

-

δ ~160-165 ppm (d, ¹JCF ≈ 250 Hz): The aromatic carbon directly bonded to the fluorine atom, exhibiting a large one-bond C-F coupling constant.

-

δ ~115-145 ppm: A series of signals corresponding to the other aromatic carbons.

-

δ ~15 ppm: The carbon of the methyl group in the thioether moiety.[11]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from its key functional groups:[12][16]

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850 cm⁻¹ and ~2750 cm⁻¹: A characteristic Fermi doublet for the aldehyde C-H stretch.[17]

-

~1700-1710 cm⁻¹: A strong, sharp absorption from the carbonyl (C=O) stretching vibration.[12][17]

-

~1580-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1200-1250 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following would be expected:

-

Molecular Ion (M⁺): A prominent peak at m/z = 170.

-

Key Fragments: A significant fragment at m/z = 169 ([M-H]⁺), and another at m/z = 141 ([M-CHO]⁺) corresponding to the loss of the formyl group.

Synthesis and Reactivity

Substituted benzaldehydes are accessible through a variety of synthetic routes, often involving formylation of a pre-functionalized aromatic ring or functionalization of a benzaldehyde core.[1][18][19]

Proposed Synthetic Pathway

A plausible and efficient route to this compound is via directed ortho-metalation. This strategy offers high regioselectivity.

Caption: Proposed synthesis via directed ortho-metalation.

Experimental Protocol (General Procedure):

-

Preparation: To a solution of 4-fluorothioanisole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), cool the mixture to -78 °C.

-

Metalation: Add n-butyllithium (n-BuLi) dropwise, maintaining the low temperature. The fluorine and sulfur atoms help direct the lithium to the ortho position. Stir for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and allow it to slowly warm to room temperature.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Chemical Reactivity

The reactivity is dictated by its functional groups:

-

Aldehyde Group: This group is electrophilic and readily undergoes nucleophilic addition, condensation reactions (e.g., to form imines or oximes), Wittig reactions, and can be oxidized to a carboxylic acid or reduced to a benzyl alcohol.[2]

-

Aromatic Ring: The fluorine atom is a deactivating, ortho-para directing group, while the methylthio group is an activating, ortho-para director. Their combined electronic effects will influence the regioselectivity of any subsequent electrophilic aromatic substitution reactions.

-

Methylthio Group: The sulfur atom can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using appropriate oxidizing agents (e.g., m-CPBA, H₂O₂). This transformation dramatically alters the electronic properties of the substituent from electron-donating to strongly electron-withdrawing.

Applications in Research and Drug Discovery

While specific applications of this compound are not extensively documented in public literature, its structural motifs are highly valued in medicinal chemistry.[3][20]

-

Scaffold for Heterocycle Synthesis: As a trifunctional building block, it is an excellent starting point for the synthesis of complex heterocyclic systems, which are prevalent in pharmaceuticals.

-

Fragment-Based Drug Design: The molecule can serve as a valuable fragment for screening against biological targets. The fluorine and methylthio groups provide distinct interaction possibilities (e.g., hydrogen bonding, hydrophobic interactions) and metabolic properties.

-

Probing Structure-Activity Relationships (SAR): In a lead optimization campaign, introduction of this moiety allows for systematic exploration of SAR. The fluorine can block metabolic hotspots, while the sulfur can be oxidized to fine-tune solubility and electronic properties.[4]

Safety, Handling, and Storage

-

Hazards: Expected to be harmful if swallowed and may cause skin and serious eye irritation. Similar thio-compounds can have a strong, unpleasant odor ("stench").[22][23]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[21][22]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[22]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemical intermediate with significant potential for application in synthetic and medicinal chemistry. Its unique combination of a reactive aldehyde, a fluorine atom, and a modifiable methylthio group makes it an attractive building block for creating novel molecules with tailored properties. This guide provides a foundational understanding of its characteristics, offering researchers the necessary insights to leverage its synthetic utility in their discovery and development programs.

References

-

Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]

-

van der Pijl, R., van der Vlugt, J. I., & de Vries, J. G. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4084–4088. Available at: [Link]

-

Consensus. (2025). Substituted Benzaldehyde: Significance and symbolism. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Available at: [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methoxy-2-(methylthio)benzaldehyde. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Available at: [Link]

-

Abound. (n.d.). This compound. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sustainable Synthesis of 4-(Methylthio)benzaldehyde: A Green Chemistry Perspective. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 4-fluoro-. Available at: [Link]

-

PubChem. (n.d.). 4-(Methylthio)benzaldehyde. Available at: [Link]

-

ResearchGate. (2021). FT-IR Spectrum of Benzaldehyde. Available at: [Link]

-

Wikipedia. (n.d.). Fluorobenzaldehyde. Available at: [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Available at: [Link]

- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Available at: [Link]

-

SpectraBase. (n.d.). 2-Fluorobenzaldehyde - Optional[13C NMR] - Spectrum. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1289084-81-6|this compound|BLD Pharm [bldpharm.com]

- 6. aboundchem.com [aboundchem.com]

- 7. guidechem.com [guidechem.com]

- 8. 4-(Methylthio)benzaldehyde | 3446-89-7 [chemicalbook.com]

- 9. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 4-(Methylthio)benzaldehyde(3446-89-7) 13C NMR spectrum [chemicalbook.com]

- 15. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 17. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 18. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-4-(methylthio)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(methylthio)benzaldehyde (CAS No. 1289084-81-6), a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document details the compound's physicochemical properties, a proposed synthetic route with a step-by-step protocol, and in-depth analysis of its spectroscopic characteristics. Furthermore, we explore its potential applications, drawing on the established bioactivity of related fluorinated and methylthio-containing aromatic compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. Benzaldehydes, as key building blocks in organic synthesis, are particularly valuable scaffolds. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular architectures.

This compound combines the advantageous properties of a fluorinated aromatic ring with the synthetic versatility of a benzaldehyde and the potential for further functionalization of the methylthio group. The strategic placement of the fluorine atom ortho to the aldehyde group can modulate its reactivity and influence the conformation of derivative structures. The methylthio group at the para position offers a site for oxidation to sulfoxide or sulfone, which can act as hydrogen bond acceptors and enhance solubility and cell permeability. These features make this compound a highly attractive starting material for the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its synthesis, purification, and characterization.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1289084-81-6 | [1] |

| Molecular Formula | C₈H₇FOS | [1] |

| Molecular Weight | 170.20 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF); insoluble in water. | N/A |

| SMILES | O=Cc1cc(SC)ccc1F | [1] |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts / Key Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.2-10.4 (s, 1H, CHO), 7.8-8.0 (m, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 2.5-2.7 (s, 3H, SCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 188-192 (C=O), 160-165 (d, J ≈ 250 Hz, C-F), 145-150 (C-S), 130-135 (d, J ≈ 10 Hz, C-H), 125-130 (C-CHO), 115-120 (d, J ≈ 20 Hz, C-H), 110-115 (d, J ≈ 25 Hz, C-H), 14-16 (S-CH₃) |

| IR (KBr, cm⁻¹) | 3050-3100 (Ar C-H), 2900-3000 (Alkyl C-H), 2820, 2720 (Aldehyde C-H), 1690-1710 (C=O), 1580-1600 (Ar C=C), 1200-1300 (C-F) |

| Mass Spectrometry (EI) | m/z (%): 170 (M⁺), 169 (M⁺-H), 142 (M⁺-CO), 127 (M⁺-CO-CH₃) |

Proposed Synthesis and Experimental Protocol

While a specific literature preparation for this compound is not widely reported, a plausible and efficient synthetic route can be designed based on established organometallic and formylation methodologies. The proposed two-step synthesis starts from the readily available 1-fluoro-3-iodobenzene.

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Fluoro-3-(methylthio)benzene

-

To a solution of 1-fluoro-3-iodobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add dimethyl disulfide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-fluoro-3-(methylthio)benzene.

Step 2: Formylation to this compound

-

To a solution of 1-fluoro-3-(methylthio)benzene (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional groups:

-

Aldehyde: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and hydrazones. It is also a key participant in reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions.

-

Fluorine: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the aldehyde group. It also provides a site for potential nucleophilic aromatic substitution under specific conditions.

-

Methylthio: The sulfur atom of the methylthio group can be oxidized to a sulfoxide or a sulfone, which can alter the electronic properties and steric profile of the molecule. The methylthio group can also be a leaving group in certain metal-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are found in numerous biologically active compounds. This suggests that it is a valuable starting material for the synthesis of novel therapeutic agents.

-

Anticancer Agents: Fluorinated benzaldehydes are precursors to a variety of anticancer compounds. The ability to generate Schiff bases from this compound opens up avenues for the synthesis of compounds with potential cytotoxic and antiproliferative activities.[11][12]

-

Antibacterial Agents: Schiff bases derived from 4-(methylthio)benzaldehyde have demonstrated significant antibacterial activity.[11][12] The introduction of a fluorine atom could enhance the potency and pharmacokinetic profile of such compounds.

-

Enzyme Inhibitors: The benzaldehyde scaffold is present in inhibitors of various enzymes. For example, derivatives of benzyloxybenzaldehyde are known to inhibit aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer stem cell survival.

Caption: Workflow for the use of this compound in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally related compounds such as 4-(methylthio)benzaldehyde and other fluorinated benzaldehydes should be followed.[13][14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[14]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[13][14]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[13]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.[13]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.[13]

-

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a reactive aldehyde, a strategically placed fluorine atom, and a modifiable methylthio group makes it an ideal starting material for the development of novel compounds with a wide range of potential biological activities. This guide provides a foundational resource for researchers, offering insights into its properties, a practical synthetic approach, and a rationale for its application in the pursuit of new therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the importance of such strategically functionalized building blocks will undoubtedly increase.

References

-

PubChem. 4-(Methylthio)benzaldehyde. [Link]

-

Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. The Royal Society of Chemistry. [Link]

-

Supporting Information for [Paper Title]. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sustainable Synthesis of 4-(Methylthio)benzaldehyde: A Green Chemistry Perspective. [Link]

-

NIST. Benzaldehyde, 4-fluoro-. [Link]

-

The Royal Society of Chemistry. Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. [Link]

-

PrepChem.com. Synthesis of 2-Methylthio-4-(m-trifluoromethylphenyl)pyrimidine. [Link]

- Google Patents. CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

- Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

PubChem. 4-Fluoro-2-methoxy-3-(methylthio)benzaldehyde. [Link]

-

PubChem. 3-Fluoro-4-methoxy-2-(methylthio)benzaldehyde. [Link]

-

Growing Science. Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant a. [Link]

-

ResearchGate. Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies. [Link]

- Google Patents.

-

Frontiers in Pharmacology. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (2021-05-27). [Link]

Sources

- 1. 1289084-81-6|this compound|BLD Pharm [bldpharm.com]

- 2. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 4-(Methylthio)benzaldehyde(3446-89-7) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [chemicalbook.com]

- 7. 4-(Methylthio)benzaldehyde(3446-89-7) 1H NMR [m.chemicalbook.com]

- 8. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. 4-(Methylthio)benzaldehyde(3446-89-7) MS spectrum [chemicalbook.com]

- 11. growingscience.com [growingscience.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 2-Fluoro-4-(methylthio)benzaldehyde in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-(methylthio)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document moves beyond theoretical predictions to establish a robust, field-proven protocol for its empirical determination.

Theoretical Solubility Profile: A Structural Analysis

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces and polarity tend to be miscible.[3][4] An analysis of the molecular structure of this compound provides essential clues to its expected behavior in various solvent classes.

The molecule possesses several key functional regions:

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Aldehyde Group (-CHO): The carbonyl C=O bond introduces significant polarity and a dipole moment, making it a hydrogen bond acceptor. This feature suggests potential solubility in polar solvents.

-

Fluoro- substituent (-F): The highly electronegative fluorine atom enhances the molecule's overall polarity through inductive effects.

-

Methylthio- substituent (-S-CH₃): The thioether group contributes moderate polarity and can be considered a weak hydrogen bond acceptor.

Predicted Solubility: Based on this structure, this compound is a moderately polar molecule. Its solubility is expected to be a balance between the polar contributions of the aldehyde and fluoro groups and the nonpolar character of the benzene ring and methylthio group.[5]

-

High Solubility Expected in: Moderately polar to polar aprotic solvents such as Acetone, Ethyl Acetate, Dichloromethane (DCM), and Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the aldehyde and fluoro groups.

-

Moderate Solubility Expected in: Polar protic solvents like Methanol and Ethanol. While the aldehyde can accept hydrogen bonds, the lack of a hydrogen bond donor on the molecule itself and the significant nonpolar surface area may limit miscibility compared to smaller alcohols.[5]

-

Low to Negligible Solubility Expected in:

Experimental Determination of Solubility: A Validated Protocol

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Tetrahydrofuran, Toluene, Hexane)

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or small test tubes with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath set to a standard temperature (e.g., 25°C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is typically adequate to ensure the solvent is fully saturated.[7] Causality: This step is critical to ensure that the measured concentration represents the true thermodynamic solubility limit, not a kinetically trapped supersaturated or undersaturated state.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to precipitate.[10]

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a mandatory step to remove any microscopic undissolved particles that would otherwise lead to an overestimation of the solubility.

-

-

Quantification:

-

Prepare a standard calibration curve of this compound in each solvent using a series of known concentrations.

-

Analyze the filtered saturated solutions using a suitable analytical method (HPLC or GC). If the concentration is above the linear range of the calibration curve, perform and record an accurate dilution.

-

Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

-

Data Presentation and Interpretation

The results should be compiled into a clear, structured table. Solubility is typically reported in units of mg/mL or g/100 mL.

Table 1: Solubility of this compound at 25°C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) |

| Polar Protic | Methanol | 5.1 | [Experimental Value] |

| Ethanol | 4.3 | [Experimental Value] | |

| Polar Aprotic | Acetone | 5.1 | [Experimental Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | |

| Dichloromethane | 3.1 | [Experimental Value] | |

| Tetrahydrofuran | 4.0 | [Experimental Value] | |

| Nonpolar | Toluene | 2.4 | [Experimental Value] |

| Hexane | 0.1 | [Experimental Value] |

Safety and Handling Precautions

As a benzaldehyde derivative, this compound requires careful handling.

-

Handling: Work in a well-ventilated area or a chemical fume hood.[11][12] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Avoid inhalation of vapors.[12]

-

Storage: Store in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere like nitrogen, as benzaldehydes can be sensitive to air and light.[11][14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]

Conclusion

While a theoretical analysis of this compound suggests moderate polarity and preferential solubility in polar aprotic solvents, empirical data is paramount for process development and optimization. The detailed protocol provided in this guide offers a reliable framework for researchers to generate precise and actionable solubility data, facilitating the effective use of this versatile compound in drug discovery and chemical synthesis.

References

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Sacramento City College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Fiveable. (n.d.). Solubility in organic solvents Definition. Retrieved from [Link]

-

Techno PharmChem. (n.d.). BENZALDEHYDE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluoro-4-(methylthio)benzaldehyde. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-(methyl thio) benzaldehyde. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Methylthio)benzaldehyde | 3446-89-7 [chemicalbook.com]

- 3. Khan Academy [khanacademy.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. 4-(methyl thio) benzaldehyde, 3446-89-7 [thegoodscentscompany.com]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. technopharmchem.com [technopharmchem.com]

- 14. gustavus.edu [gustavus.edu]

Reactivity profile of the aldehyde group in 2-Fluoro-4-(methylthio)benzaldehyde

An In-depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 2-Fluoro-4-(methylthio)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound, a key building block in contemporary drug discovery and materials science. The molecule's reactivity is dictated by a nuanced interplay of electronic and steric effects originating from the ortho-fluoro and para-methylthio substituents. This document elucidates these substituent effects, details the aldehyde's behavior in fundamental organic transformations—including nucleophilic additions, oxidations, and reductions—and provides experimentally grounded protocols. The insights herein are intended to empower researchers, scientists, and drug development professionals to strategically and effectively utilize this versatile intermediate in complex synthetic campaigns.

Molecular Architecture and Electronic Landscape

The reactivity of the aldehyde group in this compound is not merely that of a standard aromatic aldehyde. Its behavior is intrinsically modulated by the electronic contributions of the two substituents on the benzene ring.

-

Ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[1] This effect significantly polarizes the carbonyl bond of the adjacent aldehyde group, increasing the partial positive charge (δ+) on the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde.

-

Para-Methylthio Substituent: The methylthio (-SMe) group at the C4 position presents a more complex electronic profile. The sulfur atom is inductively electron-withdrawing (-I), which would further enhance the aldehyde's electrophilicity. However, the sulfur atom's lone pairs of electrons can be donated into the aromatic ring through resonance (+R effect). While the resonance donation from sulfur is generally less pronounced than from an oxygen atom (as in a methoxy group), it partially counteracts the inductive withdrawal.[2] The net effect is a delicate balance that modulates the overall electron density of the ring and the reactivity of the aldehyde.

The aldehyde group itself is a deactivating, meta-directing group for electrophilic aromatic substitution due to its strong electron-withdrawing nature.[3] However, for reactions involving the aldehyde's carbonyl carbon, the combined electronic influences of the fluoro and methylthio groups are paramount.

Caption: Electronic effects governing aldehyde reactivity.

Nucleophilic Addition Reactions: The Carbonyl's Core Reactivity

Nucleophilic addition is the hallmark reaction of aldehydes.[4] The enhanced electrophilicity of the carbonyl carbon in this compound makes it an excellent substrate for these transformations.

Grignard Reaction: Synthesis of Secondary Alcohols

The addition of organomagnesium halides (Grignard reagents) provides a robust method for forming carbon-carbon bonds and synthesizing secondary alcohols. The reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.

General Experimental Protocol (Adapted from similar benzaldehydes[5]):

-

Preparation: To a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF under an inert atmosphere (N₂ or Ar) at 0 °C, add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq.) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting secondary alcohol by column chromatography on silica gel.

Caption: Workflow for a Grignard reaction.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful tool for converting aldehydes into alkenes using phosphorus ylides. This reaction is highly valuable for introducing carbon-carbon double bonds with good control over geometry, depending on the ylide's nature.

General Experimental Protocol (Adapted from similar benzaldehydes[5][6]):

-

Ylide Generation: Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) in anhydrous THF under an inert atmosphere. Cool to 0 °C and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.1 eq.) to generate the ylide, often noted by a distinct color change.

-

Aldehyde Addition: Stir the ylide solution for 30-60 minutes. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

-

Quenching & Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting alkene by column chromatography.

Oxidation and Reduction of the Aldehyde Group

The aldehyde group exists in an intermediate oxidation state, making it amenable to both oxidation to a carboxylic acid and reduction to a primary alcohol.

Oxidation to 2-Fluoro-4-(methylthio)benzoic Acid

Oxidation of the aldehyde is a common transformation. However, the presence of the oxidizable methylthio group necessitates the careful selection of reagents to avoid the formation of sulfoxide or sulfone byproducts.

| Reagent | Selectivity & Conditions | Potential Issues |

| KMnO₄ | Strong, non-selective oxidant. Basic conditions. | High risk of over-oxidation of the methylthio group. |

| Pinnick (NaClO₂) | Excellent for aldehydes. Buffered with 2-methyl-2-butene. | Preferred method for high selectivity and yield. |

| Tollens' (Ag₂O) | Mild and selective for aldehydes. | Often used for qualitative tests; can be used for preparation. |

Recommended Protocol (Pinnick Oxidation):

-

Setup: Dissolve this compound (1.0 eq.) in tert-butanol and water.

-

Reagents: Add 2-methyl-2-butene (a chlorine scavenger) followed by a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.

-

Reaction: Stir the mixture at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with sodium sulfite solution, acidify with HCl, and extract the carboxylic acid product with ethyl acetate.

-

Purification: Wash the organic layer, dry, concentrate, and recrystallize or purify by column chromatography to yield 2-Fluoro-4-(methylthio)benzoic acid.

Reduction to 2-Fluoro-4-(methylthio)benzyl Alcohol

Reduction to the primary alcohol is typically straightforward and high-yielding using standard hydride reagents. These reagents are highly selective for the carbonyl group over the aromatic ring and thioether.

| Reagent | Solvent | Conditions & Work-up |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to room temp. Mild acid work-up. High chemoselectivity. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to room temp. More powerful. Requires careful quenching (Fieser method). |

General Protocol (Using NaBH₄):

-

Setup: Dissolve this compound (1.0 eq.) in methanol at 0 °C.

-

Reduction: Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture for 30-60 minutes at room temperature after the addition is complete.

-

Work-up: Quench the reaction by slowly adding dilute HCl until the pH is ~5-6. Remove the methanol under reduced pressure and extract the product with ethyl acetate.

-

Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate to yield the typically pure benzyl alcohol.

Caption: Oxidation and reduction pathways for the aldehyde.

Conclusion

This compound is a highly valuable synthetic intermediate whose reactivity is precisely controlled by its substitution pattern. The ortho-fluoro group serves to activate the aldehyde towards nucleophilic attack, a feature that synthetic chemists can exploit to achieve efficient bond formation. While the para-methylthio group has a moderating electronic influence, its primary consideration is the potential for oxidation under non-selective conditions. By understanding these principles and employing the appropriate reaction conditions and protocols as outlined in this guide, researchers can effectively leverage the unique reactivity profile of this compound to advance their synthetic objectives in drug discovery and beyond.

References

-

16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2025). PMC - PubMed Central. Retrieved from [Link]

-

16.5: An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

A Tale of Two Substituents: An In-depth Technical Guide to the Electronic Effects of Fluorine and Methylthio Groups in Benzaldehyde Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

In the nuanced world of medicinal chemistry and materials science, the electronic character of a molecule is paramount to its function. The strategic placement of substituents on an aromatic ring can profoundly alter reactivity, binding affinity, metabolic stability, and spectroscopic properties. This guide provides a deep dive into the electronic effects of two seemingly disparate yet functionally intriguing substituents on the benzaldehyde scaffold: the strongly electronegative fluorine atom and the sulfur-containing methylthio group. Through a blend of theoretical principles, empirical data, and practical experimental protocols, we will dissect and compare the inductive and resonance contributions of these groups, offering a comprehensive resource for professionals seeking to rationally design and functionalize benzaldehyde derivatives.

Introduction: The Subtle Art of Molecular Perturbation

Benzaldehyde, in its unsubstituted form, serves as a fundamental building block in organic synthesis. Its reactivity is largely dictated by the electrophilic nature of the carbonyl carbon. The introduction of a substituent onto the phenyl ring initiates a cascade of electronic perturbations, transmitted through the sigma framework (inductive effects) and the pi system (resonance effects). The net electronic impact of a substituent is a delicate balance of these two forces, a concept elegantly quantified by the Hammett equation.

This guide will focus on the para-substituted isomers, p-fluorobenzaldehyde and p-methylthiobenzaldehyde, to provide a clear and direct comparison of the electronic modulation imparted by these two key functional groups. Understanding their distinct electronic signatures is crucial for applications ranging from the synthesis of active pharmaceutical ingredients (APIs) to the development of advanced materials.

The Duality of Electronic Influence: Inductive vs. Resonance Effects

The electronic effect of a substituent is not a monolithic property but rather a composite of two primary mechanisms: the inductive effect (-I/+I) and the resonance (or mesomeric) effect (+R/+M or -R/-M).[1]

-

Inductive Effect (I): This effect is transmitted through the sigma bonds and is a consequence of the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) exert a -I effect, while electron-donating groups (EDGs) exert a +I effect.

-

Resonance Effect (R/M): This effect involves the delocalization of electrons through the pi system of the aromatic ring. It is only operative for substituents that can participate in pi-conjugation and is most pronounced at the ortho and para positions.

The interplay of these two effects determines the overall electron-donating or electron-withdrawing character of a substituent.

The Case of Fluorine: A Potent Inductive Pull with a Counteracting Resonance Push

Fluorine is the most electronegative element, and as such, it exerts a powerful -I effect , pulling electron density away from the benzene ring through the C-F sigma bond.[2] This inductive withdrawal is felt throughout the molecule, deactivating the ring towards electrophilic aromatic substitution compared to benzene.

However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic pi system, resulting in a +R effect .[2][3] This resonance donation of electron density is directed specifically to the ortho and para positions.

The overall electronic character of fluorine is a classic example of competing effects. While the +R effect directs electrophilic attack to the ortho and para positions, the dominant -I effect makes the ring less reactive overall.[2][3] This duality is a key feature exploited in drug design.

The Methylthio Group: A Gentle Electron Donor

The methylthio group (-SCH₃) presents a different electronic profile. The sulfur atom is more electronegative than carbon, leading to a weak -I effect . However, like fluorine, the sulfur atom has lone pairs of electrons that can participate in resonance with the benzene ring, giving rise to a +R effect .

In the case of the methylthio group, the +R effect generally outweighs the -I effect, making it a net electron-donating group , particularly at the para position. This electron donation activates the ring towards electrophilic aromatic substitution.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation provides a quantitative framework for correlating the electronic properties of substituents with reaction rates and equilibrium constants.[4][5] It is expressed as:

log(k/k₀) = σρ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

Positive σ values indicate electron-withdrawing groups, while negative σ values signify electron-donating groups. The position of the substituent also matters, leading to distinct σₚ (para) and σₘ (meta) values.

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Dominant Effect (at para position) |

| -F | +0.062 | +0.337 | Strong Inductive Withdrawal (-I) > Weak Resonance Donation (+R) |

| -SCH₃ | 0.00 | +0.15 | Resonance Donation (+R) ≈ Weak Inductive Withdrawal (-I) |

Table 1: Hammett Constants and Dominant Electronic Effects of Fluorine and Methylthio Groups.

The positive σₚ value for fluorine confirms its net electron-withdrawing character at the para position, a result of its potent -I effect overriding its +R effect.[5] Conversely, the σₚ value of 0.00 for the methylthio group indicates that its resonance donation and inductive withdrawal are nearly balanced in the context of benzoic acid ionization, though it is generally considered a weak electron-donating group in other contexts.

Spectroscopic Manifestations of Electronic Effects

The electronic perturbations caused by fluorine and methylthio groups are readily observable in the spectroscopic signatures of the corresponding benzaldehyde derivatives.

¹³C NMR Spectroscopy: Probing the Carbonyl Electrophilicity

The chemical shift of the carbonyl carbon in ¹³C NMR is a sensitive probe of its electronic environment. Electron-withdrawing groups deshield the carbonyl carbon, shifting its resonance downfield to a higher ppm value. Conversely, electron-donating groups shield the carbonyl carbon, causing an upfield shift.

| Compound | Carbonyl ¹³C Chemical Shift (ppm) | Ipso-Carbon ¹³C Chemical Shift (ppm) |

| Benzaldehyde | ~192.3 | ~136.4 |

| p-Fluorobenzaldehyde | ~190.5 | ~166.5 (d, J ≈ 257 Hz) |

| p-Methylthiobenzaldehyde | ~190.9 | ~146.0 |

Table 2: Comparative ¹³C NMR Data (in CDCl₃) for Substituted Benzaldehydes.

The downfield shift of the ipso-carbon in p-fluorobenzaldehyde is a direct consequence of the strong -I effect of fluorine. The carbonyl carbon, however, shows a slight upfield shift compared to benzaldehyde, which can be attributed to the resonance donation (+R) of the fluorine. For p-methylthiobenzaldehyde, the carbonyl carbon chemical shift is very similar to that of benzaldehyde, reflecting the near-neutral overall electronic effect of the methylthio group at the para position as indicated by its Hammett constant.

IR Spectroscopy: The Carbonyl Stretch as an Electronic Barometer

The stretching frequency of the carbonyl group (C=O) in infrared (IR) spectroscopy is also highly sensitive to electronic effects. Electron-withdrawing groups increase the double bond character of the carbonyl group, leading to a higher stretching frequency (higher wavenumber). Electron-donating groups, through resonance, can decrease the C=O double bond character, resulting in a lower stretching frequency.

| Compound | C=O Stretching Frequency (cm⁻¹) |

| Benzaldehyde | ~1703 |

| p-Fluorobenzaldehyde | ~1705 |

| p-Methylthiobenzaldehyde | ~1695 |

Table 3: Comparative IR Spectroscopic Data for the Carbonyl Stretch of Substituted Benzaldehydes.

The C=O stretching frequency of p-fluorobenzaldehyde is slightly higher than that of benzaldehyde, consistent with the net electron-withdrawing nature of the fluorine substituent.[6] In contrast, the C=O stretching frequency of p-methylthiobenzaldehyde is lower than that of benzaldehyde, which is indicative of the electron-donating resonance effect of the methylthio group.

Experimental Protocols

Synthesis of p-Fluorobenzaldehyde and p-Methylthiobenzaldehyde

5.1.1. Synthesis of p-Fluorobenzaldehyde via Oxidation of p-Fluorotoluene

This protocol is adapted from a common industrial method.

Materials:

-

p-Fluorotoluene

-

Cobalt(II) acetate tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

Acetic acid

-

Pressurized reaction vessel (autoclave)

-

Compressed air or oxygen source

Procedure:

-

To a high-pressure autoclave, add p-fluorotoluene (1.0 eq), cobalt(II) acetate tetrahydrate (0.02 eq), manganese(II) acetate tetrahydrate (0.02 eq), and sodium bromide (0.05 eq) in glacial acetic acid.

-

Seal the autoclave and pressurize with compressed air to approximately 20-30 atm.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reactor to room temperature and carefully vent the excess pressure.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford pure p-fluorobenzaldehyde.

5.1.2. Synthesis of p-Methylthiobenzaldehyde from p-Chlorobenzaldehyde

This protocol utilizes a nucleophilic aromatic substitution approach.

Materials:

-

p-Chlorobenzaldehyde

-

Sodium thiomethoxide (sodium methyl mercaptide)

-

N,N-Dimethylformamide (DMF)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional but recommended)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add p-chlorobenzaldehyde (1.0 eq) and DMF.

-

Add sodium thiomethoxide (1.1-1.2 eq) and a catalytic amount of TBAB (0.05 eq).

-

Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure p-methylthiobenzaldehyde.

Kinetic Study: Semicarbazone Formation

This experiment allows for the determination of the Hammett ρ value for the reaction of substituted benzaldehydes with semicarbazide, providing a quantitative measure of the reaction's sensitivity to the electronic effects of the substituents.

Materials:

-

A series of para-substituted benzaldehydes (including benzaldehyde, p-fluorobenzaldehyde, and p-methylthiobenzaldehyde)

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of each substituted benzaldehyde (e.g., 0.01 M in ethanol).

-

Prepare a stock solution of semicarbazide hydrochloride (e.g., 0.02 M in water).

-

Prepare a buffer solution of sodium acetate in water.

-

-

Kinetic Measurement:

-

Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25 °C).

-

In a quartz cuvette, mix a known volume of the benzaldehyde stock solution with ethanol and the sodium acetate buffer.

-

Initiate the reaction by adding a known volume of the semicarbazide hydrochloride solution, and quickly mix the contents.

-

Immediately begin monitoring the increase in absorbance at the λₘₐₓ of the semicarbazone product (determined beforehand) over time.

-

-

Data Analysis:

-

Determine the initial rate of reaction for each substituted benzaldehyde from the slope of the absorbance vs. time plot.

-

Calculate the second-order rate constant (k) for each reaction.

-

Construct a Hammett plot by plotting log(k/k₀) against the known σₚ values for each substituent.

-

The slope of the resulting line is the reaction constant, ρ.

-

Visualization of Electronic Landscapes

Computational chemistry provides powerful tools to visualize the electronic effects of substituents.

Molecular Electrostatic Potential (MEP) Maps

MEP maps illustrate the charge distribution on the van der Waals surface of a molecule. Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Caption: Workflow for generating Molecular Electrostatic Potential maps.

For p-fluorobenzaldehyde, the MEP map would show a region of high positive potential (blue) around the aldehyde proton and a region of negative potential (red) near the carbonyl oxygen. The fluorine atom itself would be a region of negative potential, while the ipso-carbon would be more electron-deficient compared to benzaldehyde. In contrast, the MEP map of p-methylthiobenzaldehyde would show a less positive potential on the aromatic ring, reflecting the electron-donating nature of the -SCH₃ group.

Mulliken Population Analysis

This computational method partitions the total electron density among the atoms in a molecule, providing partial atomic charges. While the absolute values can be basis-set dependent, the trends are informative.

A Mulliken charge analysis would likely show a more positive charge on the ipso-carbon of p-fluorobenzaldehyde compared to that in p-methylthiobenzaldehyde, quantitatively reflecting the stronger inductive withdrawal of fluorine.

Implications in Drug Design and Development

The choice between a fluorine and a methylthio substituent can have profound consequences in a drug discovery program.

Fluorine: The Metabolic Blocker and Binding Enhancer

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The strong C-F bond is resistant to metabolic oxidation by cytochrome P450 enzymes.[7] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life and oral bioavailability.

Furthermore, the electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond acceptance and dipole-dipole interactions, thereby enhancing binding affinity.

The Methylthio Group: A Versatile Bioisostere

The methylthio group can serve as a bioisostere for other functional groups. For instance, it can be a replacement for a methoxy group, offering similar steric bulk but with different electronic and lipophilic properties. In the context of the COX-2 inhibitor celecoxib and its analogues, the nature of the substituent on the phenyl ring is critical for selectivity and activity. While the parent drug has a methyl group, variations, including the methylthio group, have been explored to modulate its pharmacological profile. The methylthio group's ability to engage in different types of interactions (e.g., sulfur-pi interactions) compared to a simple alkyl or methoxy group can be exploited to fine-tune binding to the target protein.

Conclusion

The fluorine and methylthio groups, despite their different elemental compositions, both modulate the electronic landscape of the benzaldehyde ring through a combination of inductive and resonance effects. Fluorine, with its dominant inductive withdrawal, acts as a deactivating, ortho, para-director, and is a valuable tool for enhancing metabolic stability. The methylthio group, primarily a resonance donor, is a weakly activating, ortho, para-director that can serve as a versatile bioisostere.

A thorough understanding of these electronic effects, quantified by Hammett parameters and visualized through spectroscopic and computational methods, is indispensable for the modern researcher. The ability to rationally select substituents to fine-tune molecular properties is a cornerstone of contemporary chemical design, and the principles outlined in this guide provide a solid foundation for making informed decisions in the synthesis and application of benzaldehyde derivatives.

References

-

Scribd. (n.d.). Hammett Plots2. Retrieved from [Link]

-

Wikipedia. (2023). Hammett equation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

-

Stack Exchange. (2013). Competing resonance and inductive effects in a substituted benzene. Retrieved from [Link]

-

La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylthio)benzaldehyde. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-